(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYZEAOVWVTSW-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952345-00-5 | |
| Record name | (2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-methyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For example, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired ®-enantiomer. Another method involves the resolution of racemic mixtures, where the racemic mixture of the compound is separated into its individual enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
In industrial settings, the production of ®-1-methyl-5-oxopyrrolidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the product. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
®-1-methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
®-1-methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural and Functional Differences
The biological and physicochemical properties of 5-oxopyrrolidine derivatives depend on:
Position of the carboxylic acid group (2 vs. 3).
Substituents on the nitrogen atom (methyl, aryl, or heterocyclic groups).
Stereochemistry (R vs. S enantiomers).
Additional functional groups (hydroxy, chloro, etc.).
Physicochemical Properties
- Solubility : 2-Carboxylic acid derivatives are more polar than 3-carboxylic analogs due to the proximity of the ketone and carboxylic acid groups, enhancing hydrogen-bonding capacity.
- Melting Points : (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is an off-white solid , while 3-carboxylic analogs (e.g., compound 19 in ) melt at 184–185°C.
- Safety : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) is flagged for hazards (H302: harmful if swallowed) ; similar risks may apply to the 2-carboxylic analog.
Biological Activity
(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is part of a broader category of 5-oxopyrrolidine derivatives that have been studied for their anticancer and antimicrobial properties.
- Molecular Formula : C₆H₉NO₃
- Molecular Weight : 129.14 g/mol
- Density : 1.4 g/cm³
- Melting Point : 180-185 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines, particularly A549 cells, which are a model for non-small cell lung cancer. The following findings summarize the anticancer activity:
The structure-dependent nature of these compounds indicates that modifications can significantly alter their efficacy. For instance, the introduction of halogen substituents has been shown to enhance cytotoxicity against A549 cells.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored, particularly against multidrug-resistant pathogens. The following table summarizes key findings:
These compounds exhibited selective activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains.
Case Study 1: Anticancer Efficacy
In a study evaluating the effects of various derivatives on A549 cells, it was found that the compound with a 3,5-dichloro substitution significantly reduced cell viability to 21.2%, indicating strong potential as an anticancer agent when compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives could inhibit growth at concentrations as low as 32 µg/mL, suggesting their potential as new therapeutic agents in combating drug-resistant infections .
Q & A
Q. What are the common synthetic routes for (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, analogous pyrrolidinone derivatives are prepared by reacting amino phenols with itaconic acid under reflux, followed by purification steps such as alkaline dissolution (5% NaOH) and acidification to isolate the product . Diastereoselective methods, like those used for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, can be adapted by employing chiral catalysts or enantiomerically pure starting materials to optimize stereochemical outcomes . Purity (>95%) is achieved through recrystallization or chromatographic techniques, with verification via HPLC or NMR .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify stereochemistry and substituent positions (e.g., methyl and oxo groups) .
- FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : To validate molecular formula (C₆H₉NO₃) .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in related pyrrolidine carboxylates .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, as carboxylic acids are prone to decarboxylation under humid conditions . Stability tests under accelerated degradation conditions (40°C/75% RH) are recommended for long-term storage studies.
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of this compound?
- Methodological Answer : Enantiomeric purity is critical for pharmacological applications. Strategies include:
Q. What pharmacological activities are predicted for this compound based on structural analogs?
- Methodological Answer : Pyrrolidinone derivatives exhibit antimicrobial, anticonvulsant, and anti-inflammatory activities. For example:
- Antimicrobial Activity : Analogous 5-oxopyrrolidine-3-carboxylic acid derivatives show efficacy against bacterial strains via inhibition of cell wall synthesis .
- Neuroprotective Effects : Structural similarity to piracetam suggests potential nootropic activity .
- In Silico Screening : Molecular docking studies with targets like GABA receptors or bacterial enzymes can prioritize in vitro assays .
Q. How should researchers resolve discrepancies in literature regarding the CAS registry and molecular specifications of this compound?
- Methodological Answer : Discrepancies (e.g., CAS BD744443 vs. unlisted variants) require:
- Cross-Referencing : Validate via authoritative databases (e.g., PubChem, ECHA) using InChI keys (e.g., DWAKNKKXGALPNW-SCSAIBSYSA-N) .
- Structural Confirmation : Compare spectroscopic data (NMR, MS) with literature to resolve ambiguities .
- Batch Analysis : Reproduce synthesis and characterize multiple batches to identify inconsistencies in purity or stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
